3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a 4-fluoro-3-methoxyphenyl group. This compound is part of the oxadiazole family, which includes various isomers known for their diverse biological activities and applications in drug discovery and material science. The compound's molecular formula is with a molecular weight of 194.16 g/mol. Its unique structure contributes to its potential as a bioactive molecule with applications in medicinal chemistry and materials science .
The synthesis and application of 3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole have been explored in various scientific studies, highlighting its role in drug discovery and its potential therapeutic properties. The compound is synthesized through several methods that utilize readily available precursors and reagents .
This compound belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. Oxadiazoles are classified based on the positioning of nitrogen atoms within the ring structure, with 1,2,4-oxadiazole being one of the most studied due to its significant biological activities .
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole typically involves cyclization reactions. One common method includes the reaction of 4-fluoro-3-methoxybenzohydrazide with a nitrile oxide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in organic solvents like ethanol or acetonitrile .
Technical Details:
Other synthetic routes include microwave-assisted reactions that enhance yield and reduce reaction time. Additionally, mechanochemical methods are being explored for environmentally friendly synthesis without solvents .
The molecular structure of 3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole features:
Property | Value |
---|---|
Molecular Formula | C9H7FN2O2 |
Molecular Weight | 194.16 g/mol |
IUPAC Name | 3-(4-fluoro-3-methoxyphenyl)-1,2,4-oxadiazole |
InChI Key | ANVUDTJWWXJRSS-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)C2=NOC=N2)F |
The presence of fluorine and methoxy groups enhances the compound's electronic properties and solubility .
3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions including:
Technical Details:
These reactions are facilitated by specific reagents under controlled conditions to ensure high yields and selectivity .
The mechanism of action for compounds like 3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. Studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
Data:
Research indicates that derivatives containing this structure can inhibit various enzymes related to cancer progression and inflammation .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications in substituents can significantly alter biological activity and solubility characteristics .
The primary applications of 3-(4-Fluoro-3-methoxyphenyl)-1,2,4-oxadiazole include:
Research continues to explore its efficacy against various diseases, particularly in developing new therapeutic agents based on its structural framework .
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms arranged asymmetrically. This configuration confers distinctive electronic properties, including moderate aromaticity (following Hückel’s rule with 6 π-electrons) and significant dipole moments (3.5–4.0 D). Unlike its isomer 1,3,4-oxadiazole, the 1,2,4-variant exhibits reduced aromatic character, behaving more like a conjugated diene system, as evidenced by UV spectral shifts in aryl-substituted derivatives [3] [10]. These electronic properties enable versatile non-covalent interactions (hydrogen bonding, π-stacking, dipole-dipole) with biological targets, enhancing binding affinity.
Functionally, 1,2,4-oxadiazoles serve as hydrolysis-resistant bioisosteres for ester and amide bonds. This stability is critical for improving pharmacokinetic profiles, as demonstrated by drugs like Ataluren (for Duchenne muscular dystrophy) and Azilsartan medoxomil (an antihypertensive), where the ring replaces metabolically labile carbonyl groups [7] [9]. The ring’s metabolic inertness stems from resistance to enzymatic cleavage, reducing first-pass metabolism and extending half-lives. Additionally, its planar structure allows conformational mimicry of peptide bonds, facilitating receptor engagement [3] [10].
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole vs. Common Bioisosteres
Property | 1,2,4-Oxadiazole | Amide Bond | Ester Bond |
---|---|---|---|
LogP (Avg) | 1.8–2.5 | 0.5–1.2 | 1.0–1.8 |
Hydrolytic Stability | High | Low | Moderate |
H-Bond Acceptors | 2–3 | 1–2 | 2 |
Metabolic Resistance | Excellent | Poor | Moderate |
Dipole Moment (D) | 3.5–4.0 | 3.5–4.0 | 2.0–2.5 |
The strategic incorporation of fluorine atoms and methoxy groups into 1,2,4-oxadiazole pharmacophores significantly enhances their bioactivity. Fluorine, with its high electronegativity (3.98 Pauling scale), induces strong electrostatic interactions with target proteins. It also modulates electron distribution, increasing ring electrophilicity and improving membrane permeability. For instance, fluorinated derivatives exhibit enhanced cellular uptake due to reduced polar surface area (PSA) and increased lipophilicity (cLogP +0.5–0.7 per fluorine) [1] [6]. Fluorine’s impact on bioavailability is evident in compounds like Fluoro-oxolamine, where it amplifies target engagement by 30% compared to non-fluorinated analogs [1].
The methoxy group (-OCH₃) contributes via steric and electronic effects. Its electron-donating capacity (+R effect) fine-tunes the electron density of adjacent aryl rings, optimizing π-stacking in hydrophobic binding pockets. The group’s conformational flexibility allows adaptive binding to enzyme active sites, as seen in antifungals targeting Rhizoctonia solani [8]. When combined with fluorine (e.g., 4-fluoro-3-methoxyphenyl), these groups create a synergistic electronic gradient: fluorine withdraws electrons, while methoxy donates them, polarizing the phenyl ring and enhancing interactions with residues like histidine or aspartate [6] [8].
1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger but remained pharmacologically unexplored until the mid-20th century. The 1960s marked a turning point with Oxolamine, an antitussive drug leveraging the ring’s stability and bronchodilatory effects [1] [3]. This breakthrough validated the heterocycle as a viable pharmacophore, spurring diversification into vasodilators (e.g., Butalamine), anxiolytics (Fasiplon), and antivirals (Pleconaril) [1] [5].
The discovery of naturally occurring 1,2,4-oxadiazoles in 2011—Phidianidines A/B from the sea slug Phidiana militaris—revolutionized the field. These marine alkaloids demonstrated potent cytotoxicity (IC₅₀: 1–5 μM against HeLa/C6 cells) and selective affinity for CNS targets (μ-opioid receptors, dopamine transporters), highlighting the scaffold’s capacity for privileged bioactivity [1] [3]. Modern applications exploit the ring in multitarget therapeutics, such as Nrf2 activators for cancer chemoprevention and TrxR inhibitors that indirectly amplify antioxidant responses [10].
Table 2: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics
Era | Compound | Therapeutic Area | Key Advancement |
---|---|---|---|
1960s | Oxolamine | Respirology (Antitussive) | First clinical validation of scaffold safety |
1980s | Butalamine | Cardiology (Vasodilator) | Improved metabolic stability vs. esters |
1990s | Fasiplon | Neurology (Anxiolytic) | GABA receptor modulation |
2000s | Pleconaril | Infectiology (Antiviral) | VP1 capsid binding in enteroviruses |
2010s | Phidianidine A/B | Oncology (Cytotoxic) | Natural product derivation |
2020s | Ataluren | Genetic disorders | Nonsense mutation readthrough |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7